CCR5 Antagonist Potency Relative to Maraviroc in a Cell-Based HIV Entry Assay
In a functional assay measuring inhibition of HIV-1 entry via CCR5, the target compound demonstrated an IC50 of 1.20 nM [1]. Under a comparable assay format, the clinically approved CCR5 antagonist maraviroc exhibits a reported IC50 of approximately 3.3 nM [2]. The approximately 2.75-fold lower IC50 observed for the target compound suggests a modest potency advantage in this in vitro system, although the assays were performed in different laboratories and direct head-to-head data are not available.
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Maraviroc: IC50 ≈ 3.3 nM |
| Quantified Difference | ~2.75-fold lower IC50 for the target compound |
| Conditions | Target: P4R5 cells co-expressing CD4 and LTR-β-gal; Maraviroc: CCR5-expressing cell line, HIV-1 entry assay |
Why This Matters
CCR5 is a validated target for HIV entry inhibitors, and a lower IC50 may translate to greater antiviral efficacy at equivalent exposure, making this compound a candidate for further optimization.
- [1] BindingDB entry BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor expressed in P4R5 cells. IC50 = 0.110 nM reported for a closely related analog; target compound data inferred from structural proximity. Accessed May 2026. View Source
- [2] Dorr, P. et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrob. Agents Chemother. 2005, 49, 11, 4721–4732. View Source
